AChE Inhibitory Activity: Comparative IC50 Values of Donepezil and 6-O-Desmethyl Donepezil
6''-O-Desmethyldonepezil demonstrates acetylcholinesterase (AChE) inhibitory activity comparable to the parent drug donepezil, confirming its role as an active metabolite [1]. This equivalence in target engagement is critical for interpreting pharmacodynamic effects in vivo. In contrast, the alternative O-demethylated metabolite 5-O-desmethyldonepezil and the N-oxide metabolite have not been reported to possess this comparable level of AChE inhibitory activity [2].
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Reported to inhibit AChE to the same extent as donepezil [1] |
| Comparator Or Baseline | Donepezil (parent drug) exhibits potent AChE inhibition; 5-O-desmethyldonepezil and donepezil N-oxide show significantly lower or unreported activity [2] |
| Quantified Difference | Activity of target compound is comparable to donepezil, whereas 5-O-desmethyldonepezil and N-oxide are not reported to have comparable activity. |
| Conditions | Human serum / in vitro enzyme assay |
Why This Matters
The comparable AChE inhibitory activity establishes 6''-O-desmethyldonepezil as the relevant active metabolite for pharmacodynamic studies, distinguishing it from other circulating metabolites.
- [1] Pohanka, M. (2017). Simultaneous Determination of Donepezil and its Two Metabolites in Human Serum by Liquid Chromatography Coupled With Mass Spectrometry. Clinical Therapeutics, 39(8), e89. View Source
- [2] Green, K. D., Fosso, M. Y., & Garneau-Tsodikova, S. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3252. View Source
